N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
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Overview
Description
N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the reaction of 2-acetamidophenylamine with phthalic anhydride. The reaction is usually carried out in an organic solvent such as acetic acid or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the phthalimide moiety, converting it to phthalamic acid derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid, while reduction could produce N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)ethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide would depend on its specific biological target. Generally, phthalimide derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Similar to lenalidomide, used for its anticancer properties.
Uniqueness
N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other phthalimide derivatives. Its acetamide group and the specific substitution pattern on the aromatic ring may influence its interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)19-14-8-4-5-9-15(14)20-16(23)10-21-17(24)12-6-2-3-7-13(12)18(21)25/h2-9H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJTIZHOOCVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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